molecular formula C16H12Cl2N4O B10950890 4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B10950890
M. Wt: 347.2 g/mol
InChI Key: VDOPAVRUUFDQNO-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features two chlorobenzyl groups attached to the triazole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an α-haloketone or an α-haloester. The reaction is usually carried out under reflux conditions in the presence of a base, such as sodium hydroxide or potassium carbonate.

  • Introduction of Chlorobenzyl Groups: : The chlorobenzyl groups can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole ring with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired product.

  • Formation of the Benzamide Moiety: : The benzamide moiety can be introduced through an amidation reaction. This involves reacting the intermediate product with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

  • Reduction: : The compound can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form corresponding reduced products.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl groups can be replaced with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Corresponding oxidized products, such as carboxylic acids or ketones.

    Reduction: Corresponding reduced products, such as alcohols or amines.

    Substitution: Corresponding substituted products, such as amides or thioethers.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

  • Medicine: : The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

  • Industry: : The compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, as an antimicrobial agent, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to their death. As an anticancer agent, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

4-chloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can be compared with other similar compounds, such as:

  • 4-chloro-N-[1-(4-chlorobenzyl)-4-piperidinyl]benzamide: : This compound has a piperidine ring instead of a triazole ring, which may result in different biological activities and properties.

  • 4-chloro-N-(2,4-dichlorobenzyl)benzamide: : This compound has an additional chlorine atom on the benzyl group, which may affect its reactivity and biological activity.

  • 4-chloro-N-(4-chlorobenzyl)-2-aminobenzamide: : This compound has an amino group instead of a triazole ring, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

4-chloro-N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C16H12Cl2N4O/c17-13-5-1-11(2-6-13)9-22-10-19-16(21-22)20-15(23)12-3-7-14(18)8-4-12/h1-8,10H,9H2,(H,20,21,23)

InChI Key

VDOPAVRUUFDQNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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